molecular formula C22H24N2O2 B2540352 N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 704874-01-1

N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2540352
CAS No.: 704874-01-1
M. Wt: 348.446
InChI Key: SNKHZTUIZXPMRN-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide is a compound that features an indole moiety, which is a significant structure in many natural products and pharmaceuticals. The indole structure is known for its wide range of biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method uses N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide is unique due to its specific structural features, which combine the indole moiety with an oxane ring. This combination can result in distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c25-21(22(11-14-26-15-12-22)18-6-2-1-3-7-18)23-13-10-17-16-24-20-9-5-4-8-19(17)20/h1-9,16,24H,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKHZTUIZXPMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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